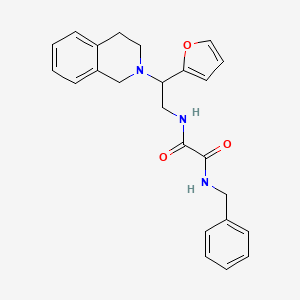![molecular formula C14H8Cl5NO2 B2861747 2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone CAS No. 338753-03-0](/img/structure/B2861747.png)
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone” is a chemical compound with the CAS Number: 338753-03-0 . It has a molecular weight of 385.46 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H6Cl5NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a melting point range of 177 - 179 degrees Celsius . It’s a solid in its physical form . More detailed physical and chemical properties might require experimental determination or computational prediction.Wissenschaftliche Forschungsanwendungen
Catalytic Behavior in Organometallic Chemistry
The compound has been utilized in the synthesis of organometallic complexes, demonstrating notable catalytic activities. For instance, it was used in the preparation of N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines, which are NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, formed complexes that exhibited significant catalytic activities for ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).
Photoreactivity Studies
The compound's derivatives have been studied for their photoreactivity, particularly in the formation of [2+2] cycloadducts with chloroethylenes. These studies have helped understand the photochemical behavior of such compounds and their potential applications in synthetic chemistry (Shimo et al., 1987).
Synthesis of Heterocyclic Compounds
It has been instrumental in the synthesis of various heterocyclic compounds, such as 1-benzopyrano[2,3-c]pyrrolidines and 1-benzopyrano[2,3-c:3,4-c']dipyrrolidines. These compounds are produced through [3+2] cycloadditions with nonstabilized azomethine ylides, showcasing the versatility of the compound in facilitating complex chemical reactions (Sosnovskikh et al., 2014).
Antiviral Activity Studies
Some derivatives of this compound have been explored for their potential antiviral activities. For example, the study of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed promising antiviral properties, suggesting potential applications in pharmaceutical research (Attaby et al., 2006).
Corrosion Inhibition Research
The compound and its derivatives have been used as corrosion inhibitors. A study demonstrated the effectiveness of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid medium, highlighting its potential in industrial applications (Jawad et al., 2020).
Crystal Engineering
The compound has been utilized in crystal engineering, demonstrating its utility in the design of supramolecular structures. This application is crucial for the development of new materials with unique properties (Alberola et al., 1997).
Application in Synthesis of Polyquinones
In the field of polymer chemistry, the compound has been used in the synthesis of polyquinones, which are valuable for their optical and electronic properties, indicating potential use in material sciences and electronics (Yamamoto & Etori, 1995).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methylpyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl5NO2/c1-20-6-7(5-10(20)13(22)14(17,18)19)12(21)8-3-2-4-9(15)11(8)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZBMMUGDHZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2861664.png)
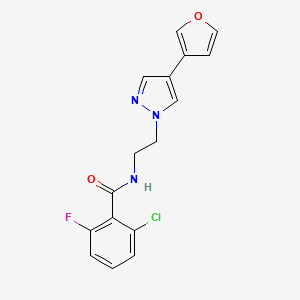
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)
![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)
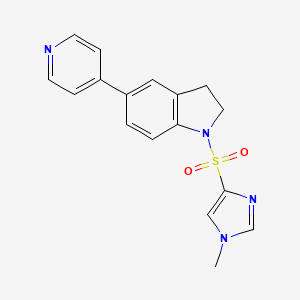
![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)
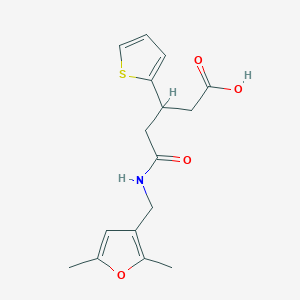
![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)
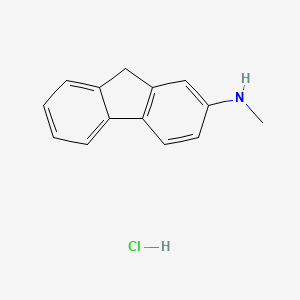
![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)
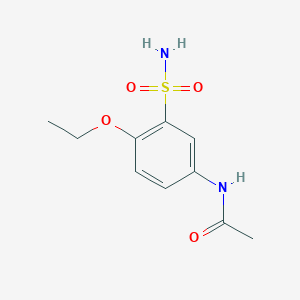
![6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2861683.png)

